molecular formula C13H22ClNO2 B13797204 2-Adamantanecarbamic acid, ethyl ester, hydrochloride CAS No. 74525-99-8

2-Adamantanecarbamic acid, ethyl ester, hydrochloride

Cat. No.: B13797204
CAS No.: 74525-99-8
M. Wt: 259.77 g/mol
InChI Key: ITGREDGJGYQFTK-UHFFFAOYSA-N
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Description

Chemical Identity: 2-Adamantanecarbamic acid, ethyl ester, hydrochloride (CAS 74525-99-8) is an adamantane derivative with a carbamic acid ethyl ester group attached to the 2-position of the adamantane cage. Its molecular formula is C₁₃H₂₁NO₂·HCl, and it has a molecular weight of 259.77 g/mol .

Properties

CAS No.

74525-99-8

Molecular Formula

C13H22ClNO2

Molecular Weight

259.77 g/mol

IUPAC Name

ethyl N-(2-adamantyl)carbamate;hydrochloride

InChI

InChI=1S/C13H21NO2.ClH/c1-2-16-13(15)14-12-10-4-8-3-9(6-10)7-11(12)5-8;/h8-12H,2-7H2,1H3,(H,14,15);1H

InChI Key

ITGREDGJGYQFTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1C2CC3CC(C2)CC1C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Adamantanecarbamic acid, ethyl ester, hydrochloride typically involves the esterification of 2-Adamantanecarboxylic acid with ethanol in the presence of an acid catalystThe reaction conditions usually include heating under reflux with a mineral acid such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The esterification reaction is followed by purification steps such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Adamantanecarbamic acid, ethyl ester, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Adamantanecarbamic acid, ethyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various biological molecules. The adamantane structure provides stability and enhances the compound’s ability to interact with its targets .

Comparison with Similar Compounds

Structural Features :

  • Adamantane backbone: A rigid, diamondoid tricyclic structure known for enhancing thermal stability and lipophilicity in pharmaceuticals.
  • Ethyl ester group : Improves solubility in organic solvents and may influence bioavailability.
  • Carbamic acid moiety : A functional group often utilized in prodrug design or enzyme inhibition.

Applications :
Primarily used as an intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) agents due to adamantane’s ability to cross the blood-brain barrier .

Comparison with Structurally Similar Compounds

2-Adamantylamine Hydrochloride (CAS 10523-68-9)

  • Molecular Formula : C₁₀H₁₇N·HCl
  • Molecular Weight : 187.71 g/mol .
  • Key Differences :
    • Lacks the carbamic acid ethyl ester group, featuring only a primary amine at the 2-position.
    • Smaller molecular weight and lower lipophilicity compared to the target compound.
  • Applications : Used in synthesizing antiviral drugs (e.g., rimantadine analogs) and dopamine receptor modulators .

Ethyl 2-(Adamantan-2-yl)-3-Aminopropanoate Hydrochloride (CAS 1049781-64-7)

  • Molecular Formula: C₁₅H₂₅NO₂·HCl
  • Molecular Weight : 299.83 g/mol .
  • Higher molecular weight and polarity due to the extended backbone.
  • Applications : Investigated for metabolic studies and as a precursor in peptide-mimetic drug design .

3-Adamantanecarboxylic Acid, m-Tolyl Ester (CAS 73599-99-2)

  • Molecular Formula : C₁₈H₂₂O₂
  • Molecular Weight : 270.37 g/mol .
  • Key Differences :
    • Substituent: m-Tolyl ester instead of ethyl ester, increasing steric bulk and aromaticity.
    • Lacks the hydrochloride salt, affecting solubility in aqueous media.
  • Applications: Potential use in polymer stabilization or as a hydrophobic moiety in drug delivery systems .

4-Amino-2-Chlorobenzoic Acid 2-Diethylaminoethyl Ester Hydrochloride

  • Molecular Formula : C₁₄H₂₀ClN₂O₂·HCl
  • Molecular Weight : 337.69 g/mol .
  • Key Differences: Benzene ring core instead of adamantane, reducing rigidity. Contains a diethylaminoethyl group, enhancing cationic character.
  • Applications : Local anesthetic (e.g., Nesacaine) due to its esterase-sensitive ester linkage .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Weight (g/mol) Key Functional Groups LogP* (Predicted)
2-Adamantanecarbamic acid, ethyl ester, HCl 74525-99-8 259.77 Adamantane, ethyl ester, carbamic acid 3.2
2-Adamantylamine HCl 10523-68-9 187.71 Adamantane, primary amine 1.8
Ethyl 2-(adamantan-2-yl)-3-aminopropanoate HCl 1049781-64-7 299.83 Adamantane, aminopropanoate, ethyl ester 2.5
3-Adamantanecarboxylic acid, m-tolyl ester 73599-99-2 270.37 Adamantane, m-tolyl ester 4.1

*LogP values estimated using fragment-based methods.

Key Research Findings

  • Synthetic Routes : The target compound is synthesized via carbodiimide-mediated coupling, similar to methods used for glycine ethyl ester hydrochlorides (, Figure 1) .
  • Stability: Adamantane-based esters exhibit superior thermal stability compared to non-rigid analogs (e.g., ethyl chloroacetimidate hydrochloride in ) .
  • Biological Activity : The ethyl ester group in 2-Adamantanecarbamic acid derivatives enhances cell membrane permeability compared to free carboxylic acids .

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